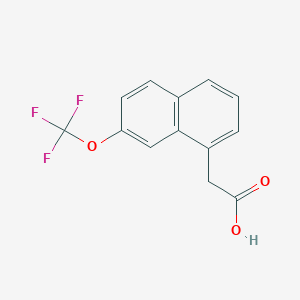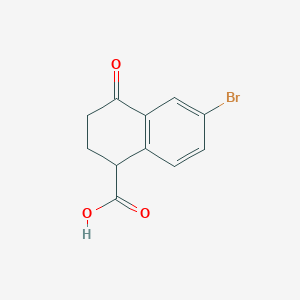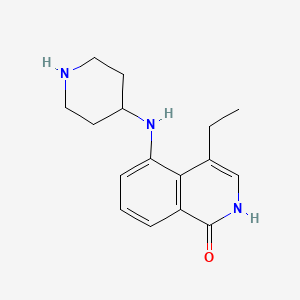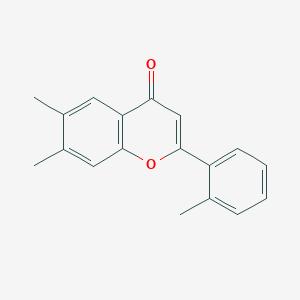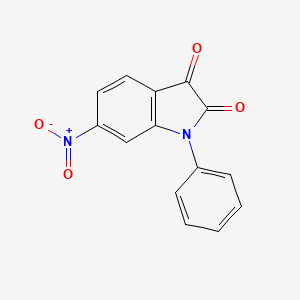![molecular formula C13H18N2O4 B11851381 3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)
3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(シクロプロピルメチル)-2,4-ジオキソ-1,3-ジアザスピロ[4.5]デカン-8-カルボン酸は、そのユニークなスピロ環構造を特徴とする複雑な有機化合物です。
準備方法
合成ルートと反応条件
3-(シクロプロピルメチル)-2,4-ジオキソ-1,3-ジアザスピロ[4.5]デカン-8-カルボン酸の合成は、通常、容易に入手可能な前駆体から出発して、複数のステップを必要とします。一般的な合成ルートには、以下のステップが含まれます。
スピロ環コアの形成: このステップでは、適切な前駆体の環化によりスピロ環構造を形成します。触媒水素化および酸化反応がしばしば用いられます。
官能基の導入: シクロプロピルメチル基やカルボン酸基などの官能基は、アシル化やエステル化などのさまざまな有機反応により導入されます。
精製: 最終生成物は、再結晶化またはクロマトグラフィーなどの技術を用いて精製し、目的の生成物を高純度で得ます。
工業的生産方法
工業的な環境では、この化合物の生産は、収率を最大化し、コストを最小限に抑えるために最適化された反応条件を伴う可能性があります。これには、高スループット反応器、連続フローシステム、および高度な精製技術の使用が含まれ、一貫した品質とスケーラビリティが確保されます。
化学反応の分析
反応の種類
3-(シクロプロピルメチル)-2,4-ジオキソ-1,3-ジアザスピロ[4.5]デカン-8-カルボン酸は、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、酸化されて追加の官能基を導入したり、既存の官能基を修飾したりすることができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、異なる誘導体につながる可能性があります。
置換: 求核置換反応または求電子置換反応を用いて、分子内の特定の原子または基を置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、ハロアルカン、およびさまざまな求核剤などの試薬が、制御された条件下で使用されて、目的の置換を実現します。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸やケトンを生じることがあります一方、還元はアルコールやアミンを生じることがあります。
科学研究への応用
3-(シクロプロピルメチル)-2,4-ジオキソ-1,3-ジアザスピロ[4.5]デカン-8-カルボン酸は、科学研究において幅広い用途を有しています。
化学: これは有機合成におけるビルディングブロックとして使用され、より複雑な分子の作成を可能にします。
生物学: この化合物のユニークな構造は、生物学的プロセスや相互作用を研究するための貴重なツールとなります。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
3-(シクロプロピルメチル)-2,4-ジオキソ-1,3-ジアザスピロ[4.5]デカン-8-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれ、さまざまな生物学的効果をもたらします。この化合物のスピロ環構造により、ユニークな結合部位に適合し、標的の活性を調節し、細胞経路に影響を与えることができます。
類似の化合物との比較
類似の化合物
スピロテトラマット: 殺虫特性を有する別のスピロ環化合物。
ハリクロリン: 同様のスピロ環構造と生物活性を有する海洋アルカロイド。
ピンナイック酸: ハリクロリンと構造的に関連しており、有意な生物学的特性を有しています。
独自性
3-(シクロプロピルメチル)-2,4-ジオキソ-1,3-ジアザスピロ[4.5]デカン-8-カルボン酸は、その特定の官能基と多様な化学修飾の可能性により際立っています。そのユニークな構造により、さまざまな分野で幅広い用途が可能となり、科学研究に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Spirotetramat: Another spirocyclic compound with insecticidal properties.
Halichlorine: A marine alkaloid with a similar spirocyclic structure and biological activity.
Pinnaic Acid: Structurally related to halichlorine, with significant biological properties.
Uniqueness
3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research.
特性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
3-(cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4/c16-10(17)9-3-5-13(6-4-9)11(18)15(12(19)14-13)7-8-1-2-8/h8-9H,1-7H2,(H,14,19)(H,16,17) |
InChIキー |
ZQHFIXZWVVPXPK-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C(=O)C3(CCC(CC3)C(=O)O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide](/img/structure/B11851303.png)
